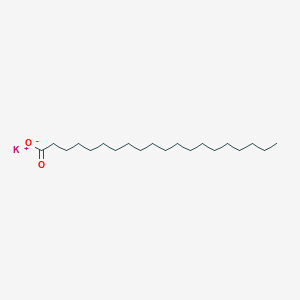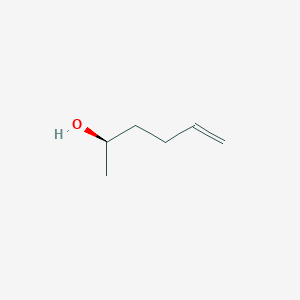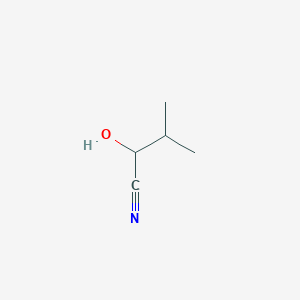
Potassium icosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium icosanoate, also known as potassium behenate, is a long-chain fatty acid salt that has been widely used in various scientific research applications. It is a white, odorless, and water-soluble compound that is commonly used as a surfactant, emulsifier, and stabilizer in the pharmaceutical, cosmetic, and food industries.
Wirkmechanismus
Potassium icosanoate acts as a surfactant, reducing the surface tension between two immiscible phases such as oil and water. It forms micelles, which are small aggregates of surfactant molecules that can solubilize hydrophobic compounds such as drugs. The formation of micelles can increase the solubility and bioavailability of drugs, making them more effective. Potassium icosanoate can also act as an emulsifier, stabilizing the dispersion of oil droplets in water.
Biochemische Und Physiologische Effekte
Potassium icosanoate has been shown to have low toxicity and is generally considered safe for use in various applications. It has been used in the formulation of various pharmaceuticals and cosmetics without any reported adverse effects. Potassium icosanoate has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium icosanoate has several advantages for lab experiments, including its ability to solubilize hydrophobic compounds, improve the bioavailability of drugs, and stabilize emulsions. However, it also has some limitations, including its high cost, limited availability, and potential for interference with certain analytical methods.
Zukünftige Richtungen
There are several future directions for the use of Potassium icosanoate icosanoate in scientific research. One potential application is in the development of novel drug delivery systems, such as nanoemulsions and solid lipid nanoparticles. These systems can improve the solubility and bioavailability of drugs, making them more effective. Another potential application is in the formulation of functional foods, such as those containing omega-3 fatty acids. Potassium icosanoate can be used as an emulsifier to improve the stability and bioavailability of these compounds. Finally, Potassium icosanoate icosanoate can be used in the development of new surfactants and emulsifiers with improved properties, such as increased stability and reduced toxicity.
Conclusion
Potassium icosanoate is a versatile compound that has been widely used in various scientific research applications. Its surfactant and emulsifying properties make it useful for drug delivery, cosmetic, and food applications. It has low toxicity and has been shown to have antimicrobial properties. While it has some limitations, there are several future directions for its use in scientific research, including the development of novel drug delivery systems and functional foods.
Synthesemethoden
Potassium icosanoate can be synthesized through the saponification of behenic acid, which is a fatty acid found in various plant and animal oils. The saponification process involves the reaction of behenic acid with Potassium icosanoate hydroxide, resulting in the formation of Potassium icosanoate icosanoate and glycerol. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Potassium icosanoate has been extensively used in various scientific research applications due to its surfactant and emulsifying properties. It has been used in the formulation of liposomes, which are spherical vesicles that can be used to encapsulate drugs for targeted drug delivery. Potassium icosanoate has also been used in the preparation of microemulsions, which are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactants. Microemulsions have been used as drug delivery systems, as they can improve the solubility and bioavailability of poorly soluble drugs.
Eigenschaften
CAS-Nummer |
18080-76-7 |
|---|---|
Produktname |
Potassium icosanoate |
Molekularformel |
C20H39KO2 |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
potassium;icosanoate |
InChI |
InChI=1S/C20H40O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
JFZDUSDRGGZYDF-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Andere CAS-Nummern |
18080-76-7 |
Verwandte CAS-Nummern |
506-30-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)







